molecular formula C8H16ClNO2 B1416381 Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride CAS No. 1007230-91-2

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

Cat. No.: B1416381
CAS No.: 1007230-91-2
M. Wt: 193.67 g/mol
InChI Key: URJFFPOICMEAON-CIRBGYJCSA-N
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Description

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural features, which include a cyclopropane ring, an amino group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or primary amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane-containing amino acids, such as 1-aminocyclopropanecarboxylic acid, coronamic acid, and norcoronamic acid . These compounds share structural similarities but differ in their functional groups and stereochemistry.

Uniqueness

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups

Properties

IUPAC Name

ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJFFPOICMEAON-CIRBGYJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007230-91-2
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, ethyl ester, hydrochloride (1:1), (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007230-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
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Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
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Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
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Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
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Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
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Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

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